(S)-5-Oxotetrahydrofuran-2-carbonyl chloride
Overview
Description
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is an organic compound with a molecular formula of C5H5ClO3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both a carbonyl chloride group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride typically involves the reaction of (S)-5-hydroxytetrahydrofuran-2-one with thionyl chloride (SOCl2). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(S)-5-Hydroxytetrahydrofuran-2-one+SOCl2→(S)-5-Oxotetrahydrofuran-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form (S)-5-oxotetrahydrofuran-2-carboxylic acid.
Reduction: It can be reduced to (S)-5-hydroxytetrahydrofuran-2-carbonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reduction reactions are carried out under anhydrous conditions using strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Produces various substituted tetrahydrofuran derivatives.
Hydrolysis: Forms (S)-5-oxotetrahydrofuran-2-carboxylic acid.
Reduction: Yields (S)-5-hydroxytetrahydrofuran-2-carbonyl chloride.
Scientific Research Applications
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
Comparison with Similar Compounds
Similar Compounds
®-5-Oxotetrahydrofuran-2-carbonyl chloride: The enantiomer of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride, with similar reactivity but different stereochemistry.
5-Oxotetrahydrofuran-2-carboxylic acid: The hydrolysis product of this compound.
Tetrahydrofuran-2-carbonyl chloride: Lacks the oxo group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a carbonyl chloride and an oxo group
Properties
IUPAC Name |
(2S)-5-oxooxolane-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIFJWAEOADAZ-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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